Cas no 1117-08-4 (2,5-Heptadien-4-one,2,6-bis(butylamino)-)

2,5-Heptadien-4-one,2,6-bis(butylamino)- structure
1117-08-4 structure
Product Name:2,5-Heptadien-4-one,2,6-bis(butylamino)-
CAS No:1117-08-4
MF:C15H28N2O
MW:252.395624160767
CID:230584
PubChem ID:6377814
Update Time:2025-04-19

2,5-Heptadien-4-one,2,6-bis(butylamino)- Chemical and Physical Properties

Names and Identifiers

    • 2,5-Heptadien-4-one,2,6-bis(butylamino)-
    • 2,6-bis(butylamino)hepta-2,5-dien-4-one
    • 2,4,6-Tri-4-morpholinylpyrimido(5,4-d)pyrimidine
    • 2,4,6-tri-morpholin-4-yl-pyrimido[5,4-d]pyrimidine
    • 2,4,6-Trimorpholinopyrimido(5,4-d)pyrimidine
    • 2,6-Bis-(butylamino)-hepta-2,5-dien-4-on
    • 2,6-Bis-butylamino-heptadien-(2,5)-on-(4)
    • 2.6.8-Trimorpholino-pyrimido< 5,4-d> -pyrimidin
    • 2.6-Bis-butylamino-heptadien-(2.5)-on-(4)
    • AC1L4YVA
    • AC1Q4XT1
    • AR-1D3024
    • CTK0H7206
    • RA 433
    • RA-433
    • (2E,5E)-2,6-bis(butylamino)hepta-2,5-dien-4-one
    • NSC-145703
    • NSC145703
    • A802442
    • (2E,5E)-2,6-bis(butylamino)-4-hepta-2,5-dienone
    • 1117-08-4
    • Inchi: 1S/C15H28N2O/c1-5-7-9-16-13(3)11-15(18)12-14(4)17-10-8-6-2/h11-12,16-17H,5-10H2,1-4H3/b13-11+,14-12+
    • InChI Key: ZQYCPLZINMEUGK-PHEQNACWSA-N
    • SMILES: O=C(/C=C(\C)/NCCCC)/C=C(\C)/NCCCC

Computed Properties

  • Exact Mass: 252.22034
  • Monoisotopic Mass: 252.22
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 10
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.1A^2
  • XLogP3: 4.2

Experimental Properties

  • Density: 0.908
  • Boiling Point: 370.2°Cat760mmHg
  • Flash Point: 115.3°C
  • Refractive Index: 1.477
  • PSA: 41.13
  • LogP: 3.92430
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